Predicted Lipophilicity Divergence Between 2-Position and 3-Position Thienylsulfonyl Isomers
The position of the 5-methyl-2-thienylsulfonyl substituent on the cyclohexane ring directly impacts predicted partition coefficients. The 2-substituted target compound exhibits a higher predicted ACD/LogP of 1.89 compared to 1.67 for the 3-substituted isomer, representing a +0.22 log unit increase in lipophilicity . This difference is expected to translate into measurably longer reversed-phase HPLC retention times and altered membrane permeability predictions.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) as a function of sulfonyl substituent position |
|---|---|
| Target Compound Data | ACD/LogP 1.89 (2-[(5-methyl-2-thienyl)sulfonyl]cyclohexanecarboxylic acid) |
| Comparator Or Baseline | ACD/LogP 1.67 (3-[(5-methyl-2-thienyl)sulfonyl]cyclohexanecarboxylic acid) |
| Quantified Difference | ΔLogP = +0.22 |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 prediction |
Why This Matters
This quantifiable ΔLogP enables scientists to rationally select the 2-substituted isomer when higher lipophilicity is required for membrane penetration or to predict its distinct chromatographic retention time for method development.
